Propafenone (CAS 9083-41-4) vs. Amiodarone: 57% Lower All-Cause Mortality in Real-World CAD/HF Populations
In a large, retrospective, population-based cohort study (n=62,190) comparing propafenone to amiodarone in patients with coronary artery disease (CAD) or heart failure (HF), propafenone was associated with a significantly lower all-cause mortality. The adjusted hazard ratio (HR) for all-cause mortality was 0.43 (95% CI: 0.41-0.44, p<0.001) for propafenone users compared to amiodarone users over a mean follow-up of 6.3 years [1]. This translates to a 57% relative risk reduction in death. The risk of death due to arrhythmia was also lower in the propafenone group (adjusted HR: 0.65; 95% CI: 0.50-0.85; p=0.002) [1].
| Evidence Dimension | All-cause mortality |
|---|---|
| Target Compound Data | Adjusted Hazard Ratio (HR) = 0.43 (95% CI: 0.41-0.44) |
| Comparator Or Baseline | Amiodarone (reference group, HR = 1.00) |
| Quantified Difference | 57% lower risk of death (1 - 0.43 = 0.57) for propafenone compared to amiodarone. |
| Conditions | Retrospective cohort study using Taiwan's National Health Insurance Research Database; 20,730 propafenone users vs. 41,460 amiodarone users; patients with CAD or HF; mean follow-up 6.3 years. |
Why This Matters
For formularies and clinicians managing patients with CAD or HF, this substantial mortality difference positions propafenone as a safer first-line option compared to amiodarone in this specific, high-risk population.
- [1] Lin YC, Chien LN, Chen L, Chen BL, Huang CY. SAFETY OF PROPAFENONE VERSUS AMIODARONE IN CORONARY ARTERY DISEASE AND HEART FAILURE. J Am Coll Cardiol. 2023;81(8_Supplement):2. View Source
